Kukoamine B
Description
Significance of Kukoamine B in Natural Product Chemistry and Medicinal Research
This compound is a derivative of spermine (B22157), a biogenic polyamine, conjugated with dihydrocaffeic acid moieties. This chemical structure contributes to its notable biological properties, which include antioxidant, anti-inflammatory, and cytoprotective effects. lipidmaps.orgnih.govuni.lubg.ac.rs The compound's presence in plants traditionally used for medicinal purposes has driven scientific investigation into its pharmacological potential. This compound is recognized as a potent natural product with reported anti-diabetic properties. uni.lunih.govresearchgate.net Furthermore, it is being explored as a potential therapeutic agent for conditions such as obesity and sepsis. Its ability to interact with key biological molecules like lipopolysaccharide (LPS) and CpG DNA highlights its significance in modulating immune and inflammatory responses.
Historical Context of this compound from Traditional Botanical Sources
This compound is primarily isolated from the root bark of Lycium chinense Mill., a plant species with a long history of use in Traditional Chinese Medicine (TCM). nih.gov The dried root bark, known as Cortex Lycii or Digupi, has been traditionally employed to treat a variety of ailments, including fever, pneumonia, night sweats, cough, hematemesis, inflammation, and metabolic conditions such as diabetes and hypertension. nih.govnih.gov this compound is considered one of the major bioactive constituents responsible for some of the observed therapeutic effects of Cortex Lycii. uni.lunih.gov The traditional knowledge surrounding the medicinal uses of Lycium species has provided a foundation for modern scientific research into the specific compounds, like this compound, that may contribute to these effects.
Overview of Emergent Research Areas for this compound
Current research on this compound is focused on elucidating its mechanisms of action and exploring its therapeutic potential in several key areas. These include its effects on insulin (B600854) resistance, oxidative stress, and inflammation, which are implicated in various chronic diseases. nih.govbg.ac.rsuni.luresearchgate.net Studies are investigating its impact on lipid metabolism and adipogenesis, suggesting a potential role in the management of obesity. Furthermore, this compound's ability to bind to and neutralize LPS and CpG DNA has positioned it as a candidate for the treatment of sepsis, with clinical trials underway to evaluate its efficacy and safety in this critical condition. Comparative studies with its isomer, Kukoamine A, are also being conducted to understand the influence of structural differences on their respective biological activities, revealing that this compound may exhibit superior cytoprotective effects in certain contexts. lipidmaps.orguni.lu
Detailed research findings have demonstrated this compound's ability to attenuate metabolic abnormalities, oxidative stress, and inflammation in animal models. For instance, in high-fat/high-fructose-fed rats, this compound treatment led to improvements in fasting blood glucose levels, insulin resistance, and lipid profiles. bg.ac.rs It also showed protective effects against oxidative stress by increasing antioxidant enzyme activities and reducing markers of lipid peroxidation. bg.ac.rs The anti-inflammatory effects have been linked to the downregulation of pro-inflammatory cytokines. bg.ac.rs
In studies investigating its anti-obesity effects, this compound has been shown to reduce lipid droplet formation and downregulate genes involved in adipogenesis in in vitro models. In vivo studies have further supported these findings, with this compound administration reducing body weight gain, hepatic steatosis, and adipocyte hypertrophy in obese mice.
The potential of this compound as a sepsis therapeutic is based on its unique property of binding to LPS and CpG DNA, thereby inhibiting the activation of immune cells and the subsequent release of inflammatory mediators. This mechanism of action is distinct from traditional antibiotics and anti-inflammatory drugs, suggesting a novel approach to managing sepsis.
The following table summarizes some key research findings related to the effects of this compound in relevant study models:
| Study Model | Condition Induced | Key Findings Related to this compound | Source |
| Bone marrow-derived mesenchymal stem cells (bmMSCs) | Fenton-induced damage | Increased cellular viability, antioxidant and cytoprotective effects (superior to Kukoamine A in some pathways). | lipidmaps.orguni.lu |
| High-fat/high-fructose-fed rats | Insulin resistance, obesity, oxidative stress, inflammation, dyslipidemia | Attenuated body weight gain, insulin resistance, lipid accumulation (decreased TC, TG, LDL-C; increased HDL-C), oxidative stress (increased SOD, CAT, GSH-Px; decreased MDA), and inflammation (decreased TNF-α, IL-1β, IL-6). Improved liver function. | nih.govbg.ac.rs |
| Diabetic (db/db) mouse model | Type 2 Diabetes Mellitus | Lowered blood glucose, regulated lipid and energy metabolic pathways, reduced systemic inflammation (cytokine array). No adverse effects like bodyweight gain or hepatomegaly observed with rosiglitazone (B1679542). | uni.lunih.govresearchgate.net |
| LPS-induced septic mice | Sepsis, liver inflammation | Inhibited inflammatory response in the liver, attenuated elevation of NF-κB-p65. | |
| In vitro adipogenesis models (3T3-L1 cells, adipose-derived stem cells) | Adipogenesis, lipid accumulation | Reduced lipid droplet formation, downregulated adipogenesis-related genes (Pparg, Cebpa, Srebp1, Fasn, Plin2), suppressed protein expression of adipogenic factors (phosphorylated CREB, CEBPB, PPARG, CEBPA). | |
| Obese mice (ovariectomized and high-fat diet-induced) | Obesity | Reduced body weight gain, hepatic steatosis, and adipocyte hypertrophy. |
These findings underscore the potential of this compound as a multifaceted therapeutic agent, warranting further investigation into its clinical applications.
Structure
2D Structure
Properties
IUPAC Name |
N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRAOCFRRTWUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164991-67-7 | |
| Record name | Kukoamine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KUKOAMINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin, Isolation, and Analytical Methodologies for Kukoamine B
Botanical Sources and Distribution of Kukoamine B
This compound is a natural alkaloid compound found in various plant parts, including the bark, roots, and fruit of certain species. biosynth.com It is a spermine (B22157) alkaloid conjugated with dihydrocaffeic acid. tandfonline.comnih.gov
Lycium chinense and Lycium barbarum (Lycii Cortex) as Primary Sources
The dried root bark of Lycium chinense and Lycium barbarum, collectively known as Lycii Cortex (Digupi) in traditional Chinese medicine, are recognized as primary sources of this compound. nih.govresearchgate.netcityu.edu.hk Lycium chinense is a well-known traditional Chinese medicinal plant widely used as both functional food and medicine. nih.gov The dried root bark of L. chinense is frequently used in traditional Chinese medicine for treating metabolic diseases. nih.gov this compound was first isolated from the root bark of L. chinense in 1995. google.com Lycium barbarum, also known as "goji" or Chinese wolfberry, is widely cultivated in China, and its root barks contain significant amounts of dicaffeoylspermine/spermidines, including this compound. mdpi.com Studies have quantified this compound in the root barks of L. barbarum, with reported amounts around 10.90 mg/g dry powder. mdpi.com The content of this compound can vary in Lycium chinense medicinal material depending on the place of production and collection period. google.com
Other Botanical Derivations
Besides Lycium species, this compound has also been reported as a derivative of the Lycoris librille plant. ontosight.ai Kukoamines, including this compound, have also been identified in other solanaceous species, such as potatoes (Solanum tuberosum) and tomatoes. tandfonline.comwikipedia.orgresearchgate.net
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound from plant sources can be technically challenging due to its water-soluble nature and susceptibility to oxidation. google.com Various chromatographic methods are employed for the purification of this compound. nih.gov
A process for isolating kukoamine involves contacting a polyamide or its derivative as an immobile phase with a solution of a crude extract containing kukoamine to adsorb the compound. google.com Polyamides such as nylon 6, nylon 66, nylon 1010, or polyaramide can be used for this solid phase extraction process, which is based on hydrogen bond interaction between kukoamine and the polyamide. google.com This interaction can be reversed by an acidic solution, allowing for selective elution. google.com This method can enhance the purity of kukoamine significantly. google.com
Further purification of the isolated kukoamine can be achieved by preparative or semi-preparative liquid chromatography. google.comgoogle.com This can involve low, middle, or high-pressure preparative liquid chromatography. google.com For instance, purification using a semi-preparative HPLC column with a gradient elution of an aqueous phase (e.g., 0.1% aqueous TFA solution) and an organic phase has been described. google.com This process can yield kukoamine monomers with purity greater than 95%. google.com
One study reported obtaining a crude extract of kukoamine with a purity of about 54% after solid phase extraction using polyamide (nylon 6). google.com Subsequent purification of this enriched extract by preparative liquid chromatography resulted in isolated this compound with a purity of 98%. google.com
Quantitative and Qualitative Analytical Methodologies for this compound
Accurate determination and quantification of this compound are crucial for research and quality control purposes. Various analytical techniques, particularly chromatographic methods, are utilized.
High-Performance Liquid Chromatography (HPLC) for this compound Determination
High-Performance Liquid Chromatography (HPLC) is a common method for the determination and quality control of this compound, particularly in plant extracts like Lycii Cortex. researchgate.netcityu.edu.hkresearchgate.netmdpi.com HPLC methods using kukoamines A and B as markers have been established for the quality control of Lycii Cortex. researchgate.netcityu.edu.hknih.gov
For HPLC analysis, sample extraction using an acetic acid solution is often adopted as it facilitates the release of kukoamines and helps prevent their degradation. researchgate.netcityu.edu.hknih.gov Optimal separation of kukoamine isomers can be achieved on hydrophilic ligand-coated C18 columns with a gradient elution, typically using a mobile phase consisting of acetonitrile (B52724) and a dilute acidic solution, such as 0.1% (v/v) trifluoroacetic acid. researchgate.netcityu.edu.hknih.gov
HPLC-DAD (Diode Array Detection) is used for the quantitative analysis of this compound. mdpi.com Validation of HPLC methods for this compound quantification includes assessing linearity, limits of detection (LODs), limits of quantification (LOQs), precision, repeatability, and accuracy (recovery). researchgate.netmdpi.comnih.gov For example, a validated HPLC-DAD method for this compound in Lycii Radicis Cortex extract showed good linearity, precision (RSD < 1%), repeatability (RSD < 1%), and accuracy (recovery between 98.49% and 101.67%). researchgate.netnih.gov
Table 1: HPLC Method Validation Data for this compound in Lycii Cortex Extract
| Parameter | Value | Reference |
| Linearity (r²) | 0.9999 | researchgate.netnih.gov |
| Precision (RSD) | 0.57% | researchgate.netnih.gov |
| Repeatability (RSD) | 0.92% | researchgate.netnih.gov |
| Mean Recovery | 100.32% | researchgate.netnih.gov |
| Recovery Range | 98.49–101.67% | researchgate.netnih.gov |
| MDL (µg/mL) | 1.86 | researchgate.netcityu.edu.hk |
| LOQ (µg/mL) | 9.29 | researchgate.netcityu.edu.hk |
HPLC coupled with mass spectrometry (HPLC-MS or HPLC-ESI-MS/MS) is also used for the analysis and characterization of kukoamines, including this compound. nih.gov This hyphenated technique provides more detailed structural information through mass analysis and fragmentation patterns. nih.gov
Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Quantification
Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and rapid method specifically developed for the quantification of this compound, particularly in biological matrices like human blood and urine. researchgate.netnih.govspringermedizin.defrontiersin.orgnih.gov This method offers advantages in terms of speed and sensitivity compared to traditional HPLC methods for biological sample analysis. researchgate.net
A validated UPLC-MS/MS method for this compound quantification in human plasma involves solid-phase extraction (SPE) for sample preparation. nih.gov The extracts are then separated on a UPLC column (e.g., Waters Acquity HSS T3 column) using a gradient elution with mobile phases containing formic acid and water or methanol. nih.gov Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode. nih.govnih.gov Specific MRM transitions are used to quantify this compound and its internal standard (e.g., 5-deuterated isotope this compound). nih.govnih.gov
UPLC-MS/MS methods for this compound have demonstrated good linearity over a specific concentration range, with high precision and accuracy. nih.govnih.gov The lower limit of quantification (LLOQ) for this compound in plasma samples using UPLC-MS/MS has been reported as low as 0.1 ng/mL. springermedizin.defrontiersin.orgnih.gov
Table 2: UPLC-MS/MS Method Validation Data for this compound in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.100–50.0 ng/mL | nih.gov |
| Linearity (R²) | ≥ 0.9964 | nih.gov |
| Inter-batch Precision (RSD) | < 15% | nih.gov |
| Intra-batch Precision (RSD) | < 15% | nih.gov |
| Accuracy | 85–115% | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | springermedizin.defrontiersin.orgnih.gov |
| Recovery (in blood, example) | 4.7 ± 0.9% | nih.gov |
| Recovery (in urine, example) | 96.5 ± 1.3% | nih.gov |
UPLC coupled with high-resolution mass spectrometry (UPLC-HR-MS) has also been used to compare the chemical constituents, including this compound, in different parts of Lycium barbarum. mdpi.com This technique allows for the identification and quantification of a wide range of compounds based on their accurate mass measurements. mdpi.com
Method Validation in Biological Matrices (e.g., human plasma)
The quantitative analysis of this compound in biological matrices, such as human plasma, is essential for pharmacokinetic studies and other research requiring the determination of its concentration in vivo. A rapid, accurate, and robust UPLC-MS/MS method has been developed and validated for the quantification of this compound in human plasma researchgate.netnih.gov.
Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization source, operating in multiple-reaction monitoring (MRM) mode researchgate.netnih.govnih.gov. This mode allows for the selective detection of this compound and its internal standard by monitoring specific precursor-to-product ion transitions. For this compound, an MRM transition of m/z 531.3(+) → 222.1(+) has been reported nih.gov. Deuterated internal standards, such as 5-deuterated isotope this compound (D5-KB), are used to improve the accuracy and reproducibility of the method researchgate.netnih.govnih.gov.
Method validation in human plasma involves evaluating several key parameters to ensure the reliability and suitability of the analytical method for its intended purpose. These parameters typically include selectivity, linearity, lower limit of quantification (LLOQ), precision (intra- and inter-batch), accuracy, stability, recovery, and matrix effect researchgate.netnih.govnih.gov.
Linearity of the UPLC-MS/MS method for this compound in human plasma has been demonstrated over a specific concentration range, for example, from 0.100 to 50.0 ng/mL, with high correlation coefficients (R²) researchgate.netnih.gov. The lower limit of quantification (LLOQ), representing the lowest concentration that can be reliably measured, has been established at 0.1 ng/mL in plasma researchgate.netspringermedizin.denih.govfrontiersin.org.
Precision and accuracy are critical aspects of method validation. Intra-batch precision (variability within the same analytical run) and inter-batch precision (variability between different analytical runs) for this compound in human plasma have been reported to be less than 15% researchgate.netnih.gov. Accuracy, assessed by comparing measured concentrations to known spiked concentrations, has been shown to be within the acceptable range of 85-115% researchgate.netnih.gov.
Extraction recovery, which indicates the efficiency of the sample preparation method in extracting the analyte from the matrix, and matrix effect, which assesses the influence of endogenous plasma components on the ionization of this compound, are also evaluated. Consistent extraction recoveries and minimal matrix effects at different concentration levels have been observed in validated methods researchgate.netnih.gov. Stability studies are conducted to ensure that this compound remains stable in plasma samples under various storage and handling conditions researchgate.netnih.gov.
The validated UPLC-MS/MS methods have been successfully applied in clinical pharmacokinetic studies to determine the concentration-time profiles of this compound in healthy volunteers and sepsis patients researchgate.netnih.govfrontiersin.org.
Table 1: Summary of Representative Method Validation Data for this compound in Human Plasma (UPLC-MS/MS)
| Parameter | Result/Range | Reference |
| Linearity Range | 0.100 – 50.0 ng/mL | researchgate.netnih.gov |
| LLOQ | 0.1 ng/mL | researchgate.netspringermedizin.denih.govfrontiersin.org |
| Intra-batch Precision | < 15% | researchgate.netnih.gov |
| Inter-batch Precision | < 15% | researchgate.netnih.gov |
| Accuracy | 85 – 115% | researchgate.netnih.gov |
| Extraction Recovery | Consistent across levels | researchgate.netnih.gov |
| Matrix Effect | Consistent across levels | researchgate.netnih.gov |
Note: The data presented in this table are representative findings from validated methods and specific values may vary slightly depending on the particular study and methodology used.
Chemical Synthesis and Analog Development of Kukoamine B
Total Synthesis Strategies for Kukoamine B
Total synthesis approaches aim to construct the this compound molecule from simpler precursors.
Methodologies Involving Polyamine Structure Construction
The construction of the polyamine backbone is a key step in the total synthesis of this compound. General approaches towards the synthesis of polyamine structures have been streamlined, often involving sequences of aza-Michael addition, amidation, and hydrogenation of cyano groups. researchgate.netthieme-connect.com Methods for building the C-N bonds of polyamines and their analogs in solution and on solid phase have been explored. researchgate.net Solid-phase synthesis techniques, which can avoid laborious work-up and purification procedures for polar intermediates, have also been developed for polyamine derivatives. core.ac.ukresearchgate.net These methods often involve the coupling of protected diamines and subsequent elongation of the chain. researchgate.net
Application of Cyano Groups and Aza-Michael Addition in this compound Synthesis
The use of cyano groups as precursors for amino groups is a strategy employed in the total synthesis of this compound to avoid competitive reactions. researchgate.netthieme-connect.com The aza-Michael addition reaction, which involves the 1,4-conjugated addition of nitrogen nucleophiles to electron-deficient alkenes, is a significant and widely used reaction in synthetic organic chemistry for constructing C-N bonds. researchgate.net This reaction, along with amidation and hydrogenation of cyano groups, forms a streamlined sequence for polyamine synthesis. researchgate.netthieme-connect.com In one total synthesis of this compound bimesylate, this sequence was applied starting from 1,4-diaminobutane (B46682) dihydrochloride. researchgate.netthieme-connect.com
Semi-Synthetic Approaches to this compound
While the search results primarily detail total synthesis and analog development, semi-synthetic approaches to this compound would typically involve starting from a naturally occurring precursor, likely a polyamine like spermine (B22157) or spermidine (B129725), and attaching the dihydrocaffeoyl moieties through chemical reactions. Although direct semi-synthesis of this compound was not explicitly detailed in the provided search results, the synthesis of kukoamine A has been carried out by modifying existing procedures, suggesting that semi-synthetic routes starting from polyamine building blocks are feasible for kukoamines. nih.gov
Design and Synthesis of this compound Analogs
The design and synthesis of this compound analogs involve structural modifications to either the polyamine backbone or the phenolic moieties to explore the impact of these changes on biological activity and properties. tandfonline.com
Structural Modifications of the Polyamine Backbone
Modifications to the polyamine backbone can include altering the length of the carbon chains between the amine groups, introducing branching, or changing the number of amine groups. The synthesis of various polyamine structures, including linear and branched forms, is crucial for developing analogs. researchgate.netresearchgate.net Solid-phase synthesis has been used to generate diverse linear and branched lipophilic polyamine structures. researchgate.net Different methods like SN2-alkylation, reductive amination, and amide reduction have been applied to modify the secondary amines within the polyamine backbone during synthesis. core.ac.uk Studies on polyamine analogs with modified backbones have shown distinct effects on DNA interaction, highlighting the importance of the polyamine backbone structure. researchgate.net
Derivatization of Phenolic Moieties
Derivatization of the phenolic moieties, which are the dihydrocaffeoyl groups in this compound, can involve modifications to the hydroxyl groups or the phenylpropanoid structure. Analogs of kukoamine A incorporating changes in the dihydrocaffeic acid structural units have been synthesized and evaluated for biological activities. tandfonline.com For instance, adding a methoxyl moiety to the phenolic groups has been shown to reduce inhibitory activity in some conjugated polyamines. uliege.be The nature and position of acyl substituents on spermidine and spermine have also been shown to influence the activity of analogs. grafiati.com
Isomeric Analog Development (e.g., Kukoamine A vs. This compound)
This compound is a positional isomer of Kukoamine A, another prominent kukoamine found in nature. nih.govchem960.com Both compounds share the same molecular formula (C₂₈H₄₂N₄O₆) and are derivatives of spermine conjugated with dihydrocaffeic acid. wikipedia.orgnih.gov The critical difference lies in the attachment points of the two dihydrocaffeoyl groups to the spermine backbone. nih.gov In Kukoamine A, the dihydrocaffeoyl moieties are attached to the terminal nitrogen atoms of the spermine chain, resulting in a linear structure. nih.gov Conversely, this compound features one dihydrocaffeoyl group on a terminal nitrogen and the other on a central nitrogen, leading to a branched structure. nih.gov This seemingly subtle difference in the position of substitution results in distinct chemical properties and biological activities, highlighting the significance of positional isomerism in this class of compounds. chem960.com
Structure Activity Relationship Sar Studies of Kukoamine B and Its Analogs
Elucidation of Essential Pharmacophores for Biological Activity
Kukoamine B possesses two key structural components: a polyamine backbone (spermine) and dihydrocaffeic acid moieties. nih.gov Research suggests that kukoamine compounds, in general, contain two pharmacophores in their backbone structure, making them promising candidates for various biological activities. researchgate.net While specific studies detailing the essential pharmacophores solely for this compound are limited in the search results, studies on related polyamine derivatives and kukoamine A provide insights. For instance, SAR analyses of polyamine derivatives targeting trypanothione (B104310) reductase have identified favorable structural features including protonable sites, hydrophobic groups, and optimal distances between them. conicet.gov.ar The polyamine side chains were found to be most effective at enhancing inhibitory activity due to their similarity to spermine (B22157). unav.edu Another study on kukoamine A and its analogs highlighted the importance of the hydrophilic spermine skeleton and the presence of free phenolic hydroxyl groups for antioxidant and lipoxygenase inhibitory activities. tandfonline.com
Impact of Positional Isomerism on Pharmacological Profiles
Positional isomerism significantly impacts the biological activities of kukoamines. Kukoamine A and this compound are positional isomers, differing in the position of dihydrocaffeoylation on the spermine backbone. nih.gov Comparative studies have shown that these positional differences lead to substantial variations in their antioxidant and cytoprotective effects. nih.gov For example, this compound consistently demonstrated higher antioxidant potentials than kukoamine A in various assays, including PTIO•-scavenging, Cu²⁺-reducing, DPPH•-scavenging, •O₂⁻-scavenging, and •OH-scavenging. nih.gov This indicates that this compound is superior to kukoamine A in terms of cytoprotection, and these differences are attributed to positional isomeric effects. nih.gov
Correlation of Structural Characteristics with Specific Biological Effects
Specific structural characteristics of this compound and its analogs are correlated with distinct biological effects.
Influence of Phenolic Hydroxyl Groups on Antioxidant Properties
The phenolic hydroxyl groups present in the dihydrocaffeic acid moieties of this compound are crucial for its antioxidant activity. Studies on phenolic compounds, in general, indicate that hydroxyl groups, particularly catechol groups (two adjacent hydroxyl groups on an aromatic ring), are critical for effective scavenging of reactive oxygen species (ROS) and inhibiting oxidative damage. mdpi.commdpi.com The antioxidant activity of phenolic compounds is often well correlated with the number of hydroxyl groups. mdpi.com The presence of free phenolic hydroxyl groups in kukoamine A and its analogs has been shown to substantially increase antioxidant properties. tandfonline.com This is likely due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.comusda.gov
Polyamine Chain Length and Degree of Unsaturation Effects on Activity
The polyamine chain length and degree of unsaturation in polyamine derivatives can influence their biological activities. While direct studies specifically on the impact of polyamine chain length and unsaturation of this compound are not explicitly detailed in the search results, research on other polyamine derivatives provides relevant insights. For instance, studies on N-alkylamides, which also contain aliphatic chains and amine moieties, have shown that both the chain length and the degree of unsaturation of the fatty acid chain influence antibacterial activity against different bacteria. core.ac.uk For some activities, a specific degree of unsaturation (e.g., a 2E unsaturation) is favorable, while additional unsaturation can diminish the activity. core.ac.uk The length of the aliphatic chain has also been shown to impact activity, with optimal lengths identified for specific effects. core.ac.uk In the context of trypanothione reductase inhibitors based on polyamine structures, an aliphatic spacer between a hydrophobic moiety and the polyamine side chain was required to improve activity, with a specific length (n=4) being optimal. unav.edu The nature (chain length and degree of unsaturation) of covalently attached lipids in lipospermine conjugates has also been shown to have important effects on DNA binding affinity. researchgate.net
Catechol Moiety Significance in Amyloid Aggregation Inhibition
The catechol moiety, a key feature of the dihydrocaffeic acid component of this compound, is essential for its inhibitory activity on amyloid aggregation. nih.gov Studies investigating the effects of kukoamines A and B on the aggregation of amyloid β (Aβ) and human islet amyloid polypeptide (hIAPP), which are implicated in Alzheimer's disease and type 2 diabetes respectively, demonstrated that both compounds inhibited aggregation in a dose-dependent manner. nih.gov this compound showed stronger inhibitory activity than kukoamine A in this regard. nih.gov These findings strongly indicate that the presence of the catechol moiety is crucial for the observed inhibition of amyloid aggregation. nih.govsemanticscholar.org This aligns with research on other compounds, like catechols and their derivatives, which have demonstrated anti-aggregation properties. mdpi.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10346914 |
| Kukoamine A | 5318865 |
| Spermine | 1103 |
| Dihydrocaffeic acid | 7008 |
| Catechol | 285 |
Interactive Data Table (Example based on search result nih.gov)
| Assay | Kukoamine A IC₅₀ (µg/mL) | This compound IC₅₀ (µg/mL) |
| PTIO•-scavenging (pH 7.4) | Higher | Lower |
| Cu²⁺-reducing | Higher | Lower |
| DPPH•-scavenging | Higher | Lower |
| •O₂⁻-scavenging | Higher | Lower |
| •OH-scavenging | Higher | Lower |
| Fe²⁺-chelating | Lower UV-Vis absorption, lighter color | Greater UV-Vis absorption, darker color |
Note: The values in the table for IC₅₀ are relative comparisons based on the text in source nih.gov, which states this compound presented lower IC₅₀ values than Kukoamine A in these assays, indicating higher antioxidant potentials. The Fe²⁺-chelating data is based on observed UV-Vis absorption and color intensity.
Pharmacological Activities and Underlying Molecular Mechanisms of Kukoamine B
Anti-Diabetic Mechanisms of Kukoamine B
This compound has demonstrated promising anti-diabetic effects through various mechanisms, including the regulation of glucose homeostasis, modulation of lipid metabolism, and attenuation of insulin (B600854) resistance. frontiersin.orgdovepress.comnih.gov Studies utilizing diabetic animal models have provided insights into these mechanisms. frontiersin.orgdovepress.com
Regulation of Glucose Homeostasis
Research in high-fat diet/high-fructose-fed rats showed that this compound significantly attenuated the increase in fasting blood glucose levels. dovepress.comtandfonline.com In db/db mice, a model for type 2 diabetes, this compound treatment for 9 weeks lowered blood glucose. frontiersin.orgnih.govresearchgate.netnih.gov While the glucose-lowering effect in db/db mice was observed, it was noted to be slower and less potent compared to first-line anti-diabetic drugs like metformin (B114582) and rosiglitazone (B1679542) in one study, with a significant reduction becoming noticeable after 7 weeks of treatment. frontiersin.org
Modulation of Lipid Metabolism Pathways
This compound influences lipid metabolism, which is often dysregulated in diabetes. Lipidomics analysis in db/db mice treated with KB revealed a reduction in circulating triglycerides and cholesterol. frontiersin.orgnih.govresearchgate.netnih.gov Furthermore, KB treatment led to decreased levels of phosphatidylethanolamine (B1630911) and increased levels of phosphatidylcholines. frontiersin.orgnih.govresearchgate.netnih.gov KB has also been shown to increase acylcarnitines. frontiersin.orgnih.govresearchgate.net In high-fat diet/high-fructose-fed rats, this compound significantly attenuated lipid accumulation. dovepress.comtandfonline.com Studies have also indicated that KB can inhibit adipogenesis and lipid accumulation in vitro and reduce hepatic steatosis in vivo. patsnap.comresearcher.life
Table 1: Effects of this compound on Serum and Hepatic Lipids
| Lipid Parameter | Effect of this compound Treatment (vs. Diabetic Control) | Model Organism | Source |
| Circulating Triglycerides | Reduced | db/db mice | frontiersin.orgnih.govresearchgate.netnih.gov |
| Circulating Cholesterol | Reduced | db/db mice | frontiersin.orgnih.govresearchgate.netnih.gov |
| Phosphatidylethanolamine | Reduced | db/db mice | frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org |
| Phosphatidylcholines | Increased | db/db mice | frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org |
| Acylcarnitines | Increased | db/db mice | frontiersin.orgnih.govresearchgate.net |
| Hepatic Lipid Accumulation | Attenuated | HFDFr-fed rats | dovepress.comtandfonline.com |
Attenuation of Insulin Resistance
Insulin resistance is a key feature of type 2 diabetes. nih.govnih.gov this compound has demonstrated the ability to ameliorate insulin resistance in experimental models. frontiersin.orgdovepress.comnih.govnih.govtandfonline.com In high-fat diet/high-fructose-fed rats, this compound treatment significantly attenuated insulin resistance. dovepress.comtandfonline.com
Involvement of Nuclear Transcription Factors (e.g., NF-κB, PPAR)
Pathway analysis suggests that this compound may regulate nuclear transcription factors such as NF-κB and PPAR to influence metabolic and inflammatory homeostasis. frontiersin.orgnih.govresearchgate.netnih.gov NF-κB is involved in inflammatory responses, which are linked to insulin resistance and diabetes. nih.govnih.govmdpi.com PPARs (Peroxisome Proliferator-Activated Receptors) are nuclear receptors that play crucial roles in lipid and glucose metabolism. mdpi.comacs.org Interference with nuclear transcription factors like NF-κB and PPAR could lead to the regulation of genes involved in lipid metabolism and the modulation of cytokines, thereby impacting insulin signaling and metabolic homeostasis. nih.gov Studies on related compounds and pathways indicate the importance of NF-κB and PPARγ in the context of diabetes and inflammation. mdpi.comacs.org
Metabolomics and Lipidomics Approaches in Diabetic Models
Metabolomics and lipidomics approaches have been instrumental in understanding the effects of this compound in diabetic models. frontiersin.orgnih.govresearchgate.netnih.govuncnri.orgscilit.com Studies utilizing these high-throughput molecular approaches, including targeted metabolomics and cytokine profiling, have measured alterations in serum metabolites and inflammatory biomarkers in diabetic mice treated with this compound. frontiersin.orgnih.govresearchgate.netnih.gov These analyses have confirmed the impact of KB on lipid profiles and systemic inflammation, providing a comprehensive view of its metabolic effects. frontiersin.orgnih.govresearchgate.netnih.gov
Anti-Inflammatory Mechanisms of this compound
This compound possesses anti-inflammatory properties. frontiersin.orgdovepress.comnih.govontosight.ainih.govresearchgate.netnih.govspringermedizin.de It has been shown to reduce systemic inflammation in diabetic models. frontiersin.orgnih.govresearchgate.netnih.gov this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. dovepress.comnih.govtandfonline.comresearchgate.netmedchemexpress.com Its anti-inflammatory effects may be related to its ability to bind to lipopolysaccharide (LPS) and CpG DNA, thus blocking their interaction with receptors like TLR4 and TLR9 on immune cells and inhibiting immune cell activation. springermedizin.demedchemexpress.comresearchgate.netnih.gov This inhibition can lead to a reduction in the release of inflammatory mediators. springermedizin.demedchemexpress.comresearchgate.netnih.gov Studies have also indicated that this compound can downregulate the expression of inflammatory mediators and enzymes like iNOS and COX-2. medchemexpress.comresearchgate.net
Table 2: Effects of this compound on Inflammatory Markers
| Inflammatory Marker | Effect of this compound Treatment (vs. Diabetic/Inflamed Control) | Model System | Source |
| Systemic Inflammation | Reduced | db/db mice | frontiersin.orgnih.govresearchgate.netnih.gov |
| TNF-α | Attenuated/Reduced Release | HFDFr-fed rats, RAW 264.7 cells | dovepress.comnih.govtandfonline.comresearchgate.netmedchemexpress.com |
| IL-1β | Attenuated | HFDFr-fed rats | dovepress.comnih.govtandfonline.comresearchgate.net |
| IL-6 | Attenuated/Reduced Release | HFDFr-fed rats, RAW 264.7 cells | dovepress.comnih.govtandfonline.comresearchgate.netmedchemexpress.com |
| NF-κB | Regulation suggested/Inhibition of signaling pathways | db/db mice, RAW 264.7 cells | frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
| iNOS | Downregulated expression | RAW 264.7 cells | medchemexpress.com |
| COX-2 | Downregulated expression | RAW 264.7 cells | medchemexpress.com |
Inhibition of Pro-Inflammatory Cytokine Release (e.g., TNF-α, IL-6)
Studies have shown that this compound can effectively inhibit the release of major pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In lipopolysaccharide (LPS)-induced inflammation models, this compound significantly reduced the levels of TNF-α and IL-6 in both plasma and liver tissues spandidos-publications.comspandidos-publications.com. Similar inhibitory effects on TNF-α and IL-6 release have been observed in RAW 264.7 macrophages and murine peritoneal macrophages stimulated with LPS or CpG DNA medchemexpress.comnih.gov. This inhibition of cytokine release is a key aspect of this compound's anti-inflammatory action.
Here is a summary of research findings on the inhibition of pro-inflammatory cytokine release by this compound:
| Model System | Stimulus | Cytokines Inhibited | Reference |
| LPS-induced septic mice (plasma and liver) | LPS | TNF-α, IL-1β | spandidos-publications.comspandidos-publications.com |
| RAW 264.7 cells and murine peritoneal macrophages | LPS and CpG DNA | TNF-α, IL-6 | medchemexpress.comnih.gov |
| High-fat/high-fructose-fed rats (hepatic) | HFDFr | TNF-α, IL-1β, IL-6 | researchgate.netresearchgate.net |
Modulation of Immune Cell Activation and Signaling Pathways
This compound modulates the activation of immune cells, particularly macrophages, which are central to the inflammatory response. It has been demonstrated to inhibit the activation of immune cells induced by LPS and CpG DNA springermedizin.deresearchgate.net. This modulation involves interfering with the binding of these pathogen-associated molecular patterns (PAMPs) to their corresponding receptors on immune cells springermedizin.de. By blocking or reducing immune cell activation, this compound helps to mitigate the inflammatory cascade springermedizin.de.
Downregulation of Toll-like Receptors (TLR4, TLR9)
A significant mechanism by which this compound exerts its anti-inflammatory effects is by downregulating the expression of Toll-like Receptor 4 (TLR4) and Toll-like Receptor 9 (TLR9) spandidos-publications.comnih.gov. TLR4 is a key receptor for LPS, while TLR9 recognizes CpG DNA nih.govnih.gov. Both receptors play crucial roles in initiating inflammatory signaling pathways upon recognition of bacterial components nih.govnih.gov. This compound has been shown to downregulate the mRNA expression of both TLR4 and TLR9 in RAW 264.7 cells stimulated with LPS or CpG DNA nih.gov. This downregulation contributes to the reduced activation of downstream inflammatory pathways.
Research findings on the effect of this compound on TLR4 and TLR9 mRNA expression in LPS/CpG DNA-stimulated RAW 264.7 cells are summarized below:
| Stimulus | This compound Concentration (µM) | TLR4 mRNA Expression (Fold Change) | TLR9 mRNA Expression (Fold Change) | Reference |
| LPS | 100 | Decreased | Decreased | nih.gov |
| LPS | 200 | Decreased | Decreased | nih.gov |
| CpG DNA | 100 | Decreased | Decreased | nih.gov |
| CpG DNA | 200 | Decreased | Decreased | nih.gov |
Note: Data is based on interpretation of graphical results and descriptive text in the source nih.gov. Specific fold change values may vary depending on experimental conditions.
Interference with NF-κB and MAPK Pathway Activation
This compound interferes with the activation of key intracellular signaling pathways involved in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways ontosight.aispandidos-publications.comnih.govresearchgate.net. Activation of NF-κB and MAPKs is typically triggered by the engagement of TLRs with their ligands, leading to the transcription of pro-inflammatory genes nih.govdovepress.com. This compound has been shown to inhibit the phosphorylation of IκB-α and p38, which are important steps in the activation of NF-κB and MAPK pathways, respectively medchemexpress.comnih.gov. By suppressing the activation of these pathways, this compound reduces the production of inflammatory mediators spandidos-publications.comnih.gov. Studies in LPS-induced septic mice demonstrated that this compound treatment markedly inhibited NF-κB activity in liver tissue spandidos-publications.comnih.gov.
Antioxidant Mechanisms of this compound
This compound exhibits antioxidant properties through direct scavenging of reactive oxygen species and by enhancing the activity of endogenous antioxidant enzymes.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound can directly neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage nih.govsci-hub.se. Studies using various assays, such as DPPH•-scavenging, •O₂⁻-scavenging, and •OH-scavenging assays, have demonstrated the ability of this compound to scavenge free radicals nih.govnih.govresearchgate.netdntb.gov.ua. The direct ROS-scavenging activity is considered one of the mechanisms underlying its antioxidant action nih.gov. This compound's ROS-scavenging actions may involve multiple pathways, including proton-transfer, electron-transfer, hydrogen-atom-transfer (HAT), and radical-adduct-formation (RAF), as well as an indirect pathway involving Fe²⁺-chelation nih.govnih.govresearchgate.net.
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GSH-Px)
Data on the effect of this compound on antioxidant enzyme activities in H₂O₂-induced SH-SY5Y cells are presented below:
| This compound Concentration (µg/mL) | SOD Activity (% of Control) | CAT Activity (% of Control) | GSH-Px Activity (% of Control) | Reference |
| 0 (H₂O₂ only) | 39.1 ± 2.64 | 60.45 ± 3.42 | 64.77 ± 0.92 | medicinalcrop.orgmedicinalcrop.org |
| 10 | 44.00 ± 3.77 | 80.25 ± 7.91 | 85.25 ± 7.14 | medicinalcrop.orgmedicinalcrop.org |
| 50 | 52.71 ± 2.36 | 84.17 ± 6.70 | 92.63 ± 7.77 | medicinalcrop.orgmedicinalcrop.org |
| 100 | 71.50 ± 3.14 | 107.15 ± 4.47 | 103.43 ± 7.35 | medicinalcrop.orgmedicinalcrop.org |
| 500 | 76.84 ± 2.06 | 117.29 ± 4.35 | 128.32 ± 7.97 | medicinalcrop.orgmedicinalcrop.org |
Note: Data are mean ± S.E.M. and represent percentage of control group values.
Reduction of Oxidative Stress Markers (e.g., Malondialdehyde)
This compound has demonstrated the ability to reduce markers of oxidative stress, such as malondialdehyde (MDA). MDA is a major product of lipid peroxidation, which occurs when reactive oxygen species (ROS) damage polyunsaturated fatty acids in cell membranes sci-hub.sescirp.org. Elevated MDA levels are indicative of increased oxidative stress scirp.org.
Studies have shown that this compound treatment can attenuate MDA levels. For instance, in high-fat/high-fructose-fed rats, this compound treatment significantly reduced hepatic MDA levels that were elevated by the diet nih.gov. This reduction in MDA suggests that this compound can help mitigate lipid peroxidation and the associated oxidative damage nih.gov.
Neuroprotective Mechanisms of this compound
This compound exhibits neuroprotective effects through several mechanisms, primarily by counteracting oxidative stress and modulating key signaling pathways involved in cell survival and death medchemexpress.comsci-hub.senih.gov.
Protection Against Oxidative Stress-Induced Cell Injury
Oxidative stress is a significant contributor to neuronal cell damage in various neurodegenerative diseases nih.gov. This compound has been shown to protect neuronal cells from oxidative stress-induced injury sci-hub.seijpsonline.comnih.govnih.gov. For example, studies using SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂), a common inducer of oxidative stress, have demonstrated that this compound treatment effectively increases cell viability and reduces ROS formation nih.gov. This protective effect is linked to this compound's ability to enhance the activity of antioxidant enzymes like SOD, CAT, and GSH-Px, which helps to restore the balance of the cellular antioxidant defense system nih.gov. By scavenging excessive ROS and bolstering antioxidant defenses, this compound mitigates the damage to cellular components, including lipids, proteins, and DNA, that is typically caused by oxidative stress sci-hub.se.
Modulation of MAPKs and PI3K-AKT Signaling Pathways
This compound influences critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinases (MAPKs) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways, which are central to regulating cell survival, growth, and apoptosis ijpsonline.commdpi.comcas.cznih.gov.
Research indicates that this compound can modulate the activity of MAPKs, such as p-p38, p-JNK, and p-ERK, which are often activated in response to stress signals and can promote apoptosis nih.gov. This compound has been shown to inhibit the activation (phosphorylation) of these pro-apoptotic MAPKs nih.gov.
Conversely, this compound has been observed to activate the PI3K-AKT signaling pathway nih.govijpsonline.comresearchgate.net. The PI3K-AKT pathway is a major survival pathway that promotes cell growth and inhibits apoptosis cas.cznih.gov. Activation of this pathway by this compound contributes to its neuroprotective effects by promoting pro-survival signals and counteracting apoptotic cascades nih.govresearchgate.net.
The interplay between the modulation of MAPKs and the activation of the PI3K-AKT pathway by this compound helps to shift the cellular balance towards survival and away from apoptosis in the face of oxidative insults nih.govijpsonline.com.
Preservation of Mitochondrial Membrane Potential
Mitochondrial dysfunction is a key event in oxidative stress-induced neuronal cell death, and the loss of mitochondrial membrane potential (MMP) is an early indicator of this dysfunction and the initiation of the intrinsic apoptotic pathway sci-hub.seijpsonline.comresearchgate.netresearchgate.net. This compound has been shown to preserve MMP in neuronal cells exposed to oxidative stress nih.govijpsonline.comresearchgate.netresearchgate.net.
Studies have demonstrated that in the presence of oxidative insults like H₂O₂, which cause a significant drop in MMP, this compound treatment helps to maintain MMP levels nih.govijpsonline.com. By preserving MMP, this compound helps to maintain mitochondrial integrity and function, preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm sci-hub.senih.gov. This action is crucial in blocking the downstream events of the mitochondrial apoptotic pathway sci-hub.senih.gov.
Attenuation of Apoptosis in Neuronal Cells
This compound effectively attenuates apoptosis, or programmed cell death, in neuronal cells subjected to damaging conditions ijpsonline.comnih.govmdpi.com. This anti-apoptotic effect is a culmination of its various protective mechanisms, including the reduction of oxidative stress, modulation of signaling pathways, and preservation of mitochondrial function nih.govijpsonline.commdpi.com.
This compound has been shown to influence the expression levels of key proteins involved in the apoptotic cascade, particularly members of the Bcl-2 family and caspases sci-hub.senih.govnih.govnih.gov. It can increase the ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax), which is critical for maintaining mitochondrial membrane integrity and preventing the release of cytochrome c sci-hub.senih.govnih.gov. Furthermore, this compound has been reported to decrease the levels of activated caspases, such as caspase-3 and caspase-9, which are executioners of the apoptotic process sci-hub.senih.gov. By modulating these apoptotic markers, this compound inhibits the progression of the cell death program, thereby protecting neuronal populations sci-hub.senih.govnih.gov.
Anti-Sepsis Mechanisms of this compound
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and organ dysfunction nih.gov. This compound has shown potential as a therapeutic agent for sepsis, primarily through its ability to neutralize key pathogenic molecules and modulate the inflammatory response frontiersin.orgmedchemexpress.comnih.govmdpi.comnih.gov.
One of the primary mechanisms by which this compound exerts its anti-sepsis effects is by directly binding to and neutralizing lipopolysaccharides (LPS) and CpG DNA frontiersin.orgmedchemexpress.comnih.govmdpi.comnih.gov. LPS is a major component of the outer membrane of Gram-negative bacteria, while CpG DNA is a pattern found in bacterial DNA; both are potent inducers of the inflammatory response during sepsis nih.govnih.gov. By binding to these pathogen-associated molecular patterns (PAMPs), this compound prevents their interaction with their corresponding receptors, Toll-like receptor 4 (TLR4) for LPS and Toll-like receptor 9 (TLR9) for CpG DNA, on immune cells nih.govnih.gov.
This blockade of TLR signaling inhibits the activation of downstream inflammatory pathways, such as the MyD88-dependent pathway, which are crucial for the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) frontiersin.orgmedchemexpress.commdpi.comnih.gov. By suppressing the production and release of these inflammatory mediators, this compound helps to attenuate the excessive systemic inflammatory response that is characteristic of sepsis frontiersin.orgmdpi.comnih.gov.
Furthermore, this compound has been shown to influence the distribution and uptake of LPS. Studies suggest that this compound can promote the uptake of LPS by hepatocytes, potentially facilitating its clearance, while inhibiting its absorption by Kupffer cells, which are liver-resident macrophages that contribute to the inflammatory response oncotarget.com. This differential effect on LPS uptake may help to reduce the systemic inflammatory burden and protect liver tissue during sepsis oncotarget.com.
Direct Binding and Neutralization of Lipopolysaccharide (LPS) and CpG DNA
A primary mechanism by which this compound exerts its anti-inflammatory effects is through the direct binding and neutralization of LPS and CpG DNA. Studies utilizing biosensor technology have shown that KB possesses high affinities for both LPS and CpG DNA. nih.govnih.gov This direct interaction is crucial as it prevents these molecules from initiating downstream inflammatory signaling cascades. This compound has been shown to neutralize LPS and CpG DNA, thereby preventing their interaction with immune cells like mouse macrophages. nih.govnih.gov This neutralization capacity contributes to its potential as a therapeutic agent for conditions driven by these pathogenic molecules. nih.gov
Inhibition of Pathogen-Associated Molecular Pattern (PAMP) Interaction with Receptors
Beyond direct binding, this compound also inhibits the interaction of LPS and CpG DNA with their corresponding pattern recognition receptors on immune cells. Specifically, KB blocks the binding of LPS to Toll-like receptor 4 (TLR4) and the binding of CpG DNA to Toll-like receptor 9 (TLR9). researchgate.netnih.govspringermedizin.de By preventing these crucial PAMP-receptor interactions, this compound effectively inhibits the activation of immune cells and the subsequent release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov This selective inhibition of LPS- and CpG DNA-induced signal transduction pathways occurs without interfering with other signal pathways or affecting the viability of macrophages. nih.govnih.gov
Promotion of TLR4-Independent LPS Uptake and Clearance
In addition to its role in neutralizing and blocking the interaction of LPS with TLR4 on immune cells, this compound also facilitates the clearance of LPS from the bloodstream through a distinct mechanism involving hepatocytes. While free LPS is typically cleared via TLR4-dependent uptake in Kupffer cells, this compound has been shown to accelerate the blood clearance of LPS and enhance its distribution in hepatic tissues. nih.govnih.gov Notably, this enhanced uptake of LPS in primary hepatocytes and HepG2 cells treated with KB occurs independently of TLR4. nih.govnih.gov Research suggests that this compound may upregulate the asialoglycoprotein receptor (ASGPR), a membrane transporter in hepatocytes, which mediates the internalization and metabolism of conjugated LPS. nih.govuliege.be Molecular docking studies support the idea that KB can bind to ASGPR, potentially competing with known ASGPR agonists. nih.gov This TLR4-independent pathway in hepatocytes provides an alternative mechanism for LPS clearance promoted by this compound. nih.gov
Anti-Osteoporotic Mechanisms of this compound
This compound has also demonstrated potential in the management of osteoporosis, a condition characterized by an imbalance between bone formation and resorption. nih.govnih.gov Its anti-osteoporotic effects appear to involve modulation of both osteoblast and osteoclast activity. nih.govmdpi.com
Promotion of Osteoblast Differentiation and Mineralization
Studies have shown that this compound can significantly enhance the differentiation of osteoblasts, the cells responsible for bone formation. nih.govmdpi.comdntb.gov.ua In vitro experiments using preosteoblastic MC3T3-E1 cells have demonstrated that KB treatment increases alkaline phosphatase (ALP) activity and promotes the formation of mineralized nodules, key indicators of osteoblast differentiation and matrix mineralization. nih.govresearchgate.net This suggests that this compound plays a role in the bone remodeling process by promoting the activity of bone-forming cells. nih.gov Furthermore, in vivo studies using ovariectomized mice, a model for postmenopausal osteoporosis, have indicated that this compound treatment can significantly increase bone mineral density and improve impaired bone structural properties. nih.govmdpi.comnih.gov
Table 1: Effects of this compound on Osteoblast Differentiation Markers in MC3T3-E1 Cells
| Marker | Effect of this compound Treatment (In Vitro) | Reference |
| Alkaline Phosphatase (ALP) Activity | Increased | nih.govresearchgate.net |
| Mineralized Nodule Formation | Enhanced | nih.govmdpi.com |
Effects on Bone Resorption Processes
In addition to promoting bone formation, this compound also influences bone resorption, the process carried out by osteoclasts. Research has shown that KB can significantly decrease the differentiation of osteoclasts derived from mouse bone marrow monocytes in vitro. nih.govmdpi.comresearchgate.net However, in a co-culture system of osteoblasts and monocytes, this compound treatment was reported to promote osteoblast differentiation but did not significantly affect osteoclast differentiation. nih.govmdpi.com This suggests a complex interplay of effects on bone remodeling, with a clear positive impact on osteoblast activity and an inhibitory effect on isolated osteoclast differentiation.
Anti-Amyloid Aggregation Mechanisms of this compound
This compound has also been investigated for its potential in inhibiting the aggregation of amyloid proteins, a process implicated in neurodegenerative diseases like Alzheimer's disease and metabolic disorders like type 2 diabetes. nih.govnih.gov Studies have demonstrated that this compound can inhibit the aggregation of both amyloid-β (Aβ) peptides, associated with Alzheimer's disease, and human islet amyloid polypeptide (hIAPP), associated with type 2 diabetes. nih.govnih.govmedkoo.com This inhibitory activity is dose-dependent, and this compound has shown stronger effects compared to Kukoamine A in inhibiting the aggregation of Aβ and hIAPP. nih.gov Research suggests that the catechol moiety present in the structure of kukoamines is essential for their inhibitory activity against amyloid aggregation. nih.govnih.govclockss.org
Table 2: Inhibitory Activity of this compound on Amyloid Aggregation
| Amyloid Protein | Effect of this compound Treatment (In Vitro) | Reference |
| Amyloid-β (Aβ) | Inhibits Aggregation (Dose-Dependent) | nih.govmedkoo.com |
| Human Islet Amyloid Polypeptide (hIAPP) | Inhibits Aggregation (Dose-Dependent) | nih.govnih.gov |
Pharmacokinetic Profile and in Vivo Disposition of Kukoamine B
Absorption and Distribution Studies of Kukoamine B
Studies in healthy volunteers have shown that this compound is mainly distributed in plasma after intravenous administration researchgate.netnih.govnih.gov. Research in mice indicated that this compound enhanced the distribution of LPS in hepatic tissues following co-injection, suggesting an influence on the distribution of substances it interacts with oncotarget.com.
Metabolic Fate and Biotransformation of this compound
Information specifically detailing the metabolic fate and biotransformation pathways of this compound in vivo is limited in the provided search results. However, kukoamines are generally described as bioactive phytochemicals conjugated by a polyamine backbone and phenolic moieties medkoo.com. The core structure of this compound includes dihydrocaffeoyl groups linked to a spermine (B22157) backbone wikipedia.org. While direct metabolic pathways for this compound are not explicitly described, studies on related compounds like naringin (B1676962) indicate that flavonoid glycosides undergo metabolism in the intestine and liver, primarily through deglycosylation and conjugation (glucuronidation and sulfation) frontiersin.org. Given the phenolic nature of the dihydrocaffeoyl moieties in this compound, similar conjugation pathways might be involved in its biotransformation.
Elimination and Excretion Pathways of this compound
The primary route of elimination for this compound appears to be urinary excretion. In healthy subjects, the percentage of cumulative urinary excretion of this compound ranged from 21.7% to 35.2% across different dose groups after single intravenous administration. The rate of urinary excretion decreased significantly approximately 8 hours post-administration researchgate.netnih.govnih.govresearchgate.net.
Investigation of this compound Pharmacokinetic Parameters (e.g., half-life, clearance, volume of distribution)
Pharmacokinetic parameters of this compound have been evaluated in phase I studies in healthy volunteers following single and multiple intravenous administrations.
| Parameter | Single Dose (0.005–0.48 mg/kg) Mean ± SD or Median (Range) | Multiple Dose (0.06–0.24 mg/kg) Mean ± SD |
| Elimination Half-life (t₁/₂) | 1.61–4.24 h researchgate.netnih.govnih.govresearchgate.net | 3.40–4.88 h nih.govresearchgate.netnih.gov |
| Clearance (CL) | 7.75–13.40 L/h springermedizin.de | 9.35–13.49 L/h nih.govresearchgate.netnih.gov |
| Volume of Distribution (Vd) | 29.35–57.80 L springermedizin.de | 45.74–101.90 L nih.govresearchgate.netnih.gov |
| Tmax | 1.00 h (0.50–1.00) springermedizin.de | Not explicitly stated for multiple dose |
| AUC₀₋₂₄h | 283.64–1216.13 h·ng/mL (for 0.06-0.24 mg/kg doses) springermedizin.de | Not explicitly stated for multiple dose |
| AUCinf | 284.23–1218.63 h·ng/mL (for 0.06-0.24 mg/kg doses) springermedizin.de | Not explicitly stated for multiple dose |
| MRTinf | 1.88–2.05 h (for 0.06-0.24 mg/kg doses) springermedizin.de | Not explicitly stated for multiple dose |
| Cmax | 150.72–622.73 ng/mL (for 0.06-0.24 mg/kg doses) springermedizin.de | Not explicitly stated for multiple dose |
The mean plasma elimination half-life of this compound after single intravenous administration ranged from approximately 1.61 to 4.24 hours researchgate.netnih.govnih.govresearchgate.net. Following multiple intravenous doses, the mean elimination half-life was observed to be between 3.40 and 4.88 hours nih.govresearchgate.netnih.gov. The mean clearance values ranged from 7.75 to 13.40 L/h after a single dose and 9.35 to 13.49 L/h after multiple doses springermedizin.denih.govresearchgate.netnih.gov. The apparent volume of distribution ranged from 29.35 to 57.80 L after a single dose and 45.74 to 101.90 L after multiple doses springermedizin.denih.govresearchgate.netnih.gov. The peak plasma concentration (Cmax) was typically reached around 1.0 hour after dosing springermedizin.de.
Non-Linear Pharmacokinetic Characteristics of this compound
Studies have indicated that this compound exhibits non-linear pharmacokinetic characteristics. The relationship between plasma exposure (AUC) and the administered dose was found to be non-linear researchgate.netnih.govnih.govresearchgate.net. This suggests that the pharmacokinetics of this compound may be dose-dependent within the studied range.
Preclinical Efficacy and Therapeutic Potential of Kukoamine B
Efficacy Studies in Animal Models of Type 2 Diabetes Mellitus
Preclinical studies have investigated the potential of Kukoamine B in managing Type 2 Diabetes Mellitus (T2DM). Research utilizing the diabetic (db/db) mouse model, a spontaneous model simulating hyperglycemia and dyslipidemia observed in human T2DM, has provided insights into KB's anti-diabetic properties. nih.gov
In one study, db/db mice treated with this compound for 9 weeks showed lower blood glucose levels compared to the vehicle-treated control group. nih.govresearchgate.net This reduction in blood glucose was observed without the adverse effects of body weight gain or hepatomegaly that were noted with rosiglitazone (B1679542) treatment in the same study. nih.govresearchgate.net
Metabolomics analysis in these db/db mice revealed that this compound treatment influenced serum lipid profiles. KB reduced levels of circulating triglycerides, cholesterol, and phosphatidylethanolamine (B1630911), while increasing levels of phosphatidylcholines and acylcarnitines. nih.govresearchgate.net Furthermore, KB treatment led to a reduction in systemic inflammation, as indicated by cytokine array analysis. nih.govresearchgate.net Pathway analysis suggested that this compound might exert its effects by regulating nuclear transcription factors, such as NF-κB and/or PPAR, contributing to reduced inflammation and a shift towards metabolic and inflammatory homeostasis. researchgate.netnih.gov
Another study in high-fat/high-fructose-fed rats, a model for diet-induced obesity and metabolic disorders, also demonstrated the beneficial effects of this compound. dovepress.comresearchgate.netnih.gov These rats typically exhibit increased body weight, fasting blood glucose, insulin (B600854), lipid accumulation, and liver function enzymes. dovepress.comresearchgate.net this compound treatment significantly attenuated these metabolic abnormalities, including body weight, insulin resistance, lipid accumulation, oxidative stress, and inflammation. dovepress.comresearchgate.netnih.gov Specifically, KB decreased serum and hepatic triglycerides and cholesterol, as well as serum free fatty acids and LDL-cholesterol, while improving HDL-cholesterol levels. researchgate.net It also reduced elevated serum AST and ALT levels, suggesting a protective effect on liver function. researchgate.net
These findings suggest that this compound holds therapeutic potential for T2DM and associated metabolic dysregulations by improving glucose metabolism, ameliorating dyslipidemia, and reducing inflammation and oxidative stress in preclinical models.
Evaluation in Sepsis Animal Models and Inflammatory Response
This compound has been investigated for its potential therapeutic effects in sepsis animal models and its ability to modulate the inflammatory response. Sepsis is a severe condition characterized by a dysregulated host response to infection, often involving an overwhelming inflammatory reaction. researchgate.net
Research indicates that this compound possesses potent anti-inflammatory properties. researchgate.netspringermedizin.denih.gov It has been reported to have significant protective effects against severe and extremely severe sepsis in animal models. researchgate.netspringermedizin.de this compound is described as a novel dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, molecules known to trigger strong inflammatory responses. researchgate.netspringermedizin.demdpi.com In vitro and in vivo studies have shown that KB can directly bind to LPS and CpG DNA, inhibiting their binding to corresponding receptors (TLR4 and TLR9) on immune cells and subsequently blocking or reducing the occurrence of inflammatory reactions. springermedizin.de
In LPS-induced septic mice, this compound treatment effectively reduced the levels of LPS and early and late inflammatory mediators in the blood. researchgate.netspringermedizin.de It also helped relieve acidosis and improved blood coagulation in these models. researchgate.netspringermedizin.de Furthermore, KB has been linked to improved function of multiple organs, including the liver, kidney, and heart, and reduced pathological damage in lung and intestinal tissue in septic animal models. springermedizin.de
Studies specifically investigating the mechanism of this compound in LPS-induced septic mice livers demonstrated that KB inhibits inflammation by combining with LPS, leading to a reduction in plasma LPS concentration. nih.gov This decrease in plasma LPS was associated with reduced expression of ICAM-1 and VCAM-1 and inhibited leukocyte sequestration in the liver. nih.gov this compound was also shown to interfere with NF-κB activation, thereby suppressing the pro-adhesive phenotype of endothelial cells and contributing to its protective effects against the inflammatory response. nih.gov
This compound's ability to neutralize LPS activity and inhibit LPS-induced inflammation has been highlighted in mouse sepsis models, where it improved survival. oncotarget.com It effectively reduced circulating LPS and TNF-α levels in LPS-challenged mice through direct blockade of both LPS and the resulting inflammation. oncotarget.com
These findings underscore the potential of this compound as a therapeutic agent for sepsis by targeting key inflammatory mediators and pathways.
Assessment of Neuroprotective Outcomes in Relevant Preclinical Models
Preclinical studies have explored the neuroprotective potential of this compound, often in the context of oxidative stress and apoptosis. Accumulated evidence from in vivo and in vitro studies suggests neuroprotection by kukoamines, including this compound, against oxidative stress. mdpi.comresearchgate.net Oxidative damage induced by reactive oxygen species (ROS) is considered a significant contributor to neurotoxicity. mdpi.comresearchgate.net
This compound has demonstrated the ability to protect neuronal cells. ijpsonline.com Studies have indicated that this compound can reduce nerve cell damage by inhibiting oxidative stress and cell apoptosis. ijpsonline.com For instance, in SH-SY5Y cells, this compound increased cell viability and prevented plasma membrane damage induced by hydrogen peroxide. medchemexpress.commedchemexpress.com It also attenuated hydrogen peroxide-induced apoptosis and the loss of mitochondrial membrane potential in these cells. medchemexpress.com
The anti-oxidative stress effects of this compound in SH-SY5Y cells appear to involve the modulation of MAPKs and PI3K-AKT signaling pathways. medchemexpress.com Comparative studies with Kukoamine A have suggested that this compound may possess higher potential in certain antioxidant pathways, contributing to its cytoprotective effects. mdpi.com
Anti-Osteoporotic Efficacy in Ovariectomized Mouse Models
This compound has been evaluated for its anti-osteoporotic efficacy, particularly in ovariectomized (OVX) mouse models, which are commonly used to study postmenopausal osteoporosis. nih.govresearchgate.netpreprints.org Osteoporosis is characterized by decreased bone density and impaired bone structure, leading to increased fracture risk. nih.govpreprints.org
Studies have shown that this compound significantly inhibited OVX-induced bone mineral density (BMD) loss in osteoporosis model mice. nih.govpreprints.org Furthermore, it helped restore impaired bone structural properties in these animals. nih.govpreprints.org
The anti-osteoporotic effects of this compound appear to involve the regulation of both osteoblast (bone-forming cells) and osteoclast (bone-resorbing cells) activity. nih.govpreprints.org In vitro studies using osteoblastic MC3T3-E1 cells demonstrated that this compound treatment significantly increased osteoblastic differentiation and the formation of mineralized nodules. nih.govpreprints.org Conversely, it significantly decreased the differentiation of osteoclasts derived from mouse bone marrow monocytes. nih.govpreprints.org In co-culture experiments with MC3T3-E1 cells and monocytes, this compound promoted osteoblast differentiation without affecting osteoclast differentiation, suggesting a preferential effect on bone formation in this context. nih.govpreprints.org
These preclinical findings in OVX mice and in vitro cell models suggest that this compound has the potential to be a therapeutic candidate for the treatment of osteoporosis by promoting bone formation and inhibiting bone resorption. nih.govpreprints.org
Therapeutic Prospects in Metabolic Disorders and Oxidative Stress-Related Conditions
The preclinical studies on this compound highlight its therapeutic prospects in a range of metabolic disorders and conditions linked to oxidative stress. As discussed in Section 7.1, this compound demonstrated efficacy in animal models of type 2 diabetes and diet-induced metabolic disorders by improving glucose and lipid metabolism and reducing insulin resistance. nih.govresearchgate.netdovepress.comresearchgate.netnih.gov These effects are particularly relevant given the strong association between metabolic dysregulation and oxidative stress. researchgate.netjci.org
This compound's potent antioxidant properties have been reported in multiple studies. dovepress.comnih.govresearchgate.netspringermedizin.demdpi.commedchemexpress.com It has been shown to attenuate oxidative stress by enhancing antioxidant defense activity and reducing reactive oxygen species. dovepress.comnih.govmdpi.com This is crucial because oxidative stress plays a significant role in the pathogenesis of various metabolic disorders, including insulin resistance and obesity. researchgate.netjci.org
Beyond metabolic disorders, this compound's anti-inflammatory and antioxidant activities suggest potential in other oxidative stress-related conditions. Its efficacy in sepsis models (Section 7.2) is partly attributed to its ability to combat inflammation and oxidative damage associated with severe infection. researchgate.netspringermedizin.denih.gov Similarly, its neuroprotective effects (Section 7.3) are linked to its capacity to inhibit oxidative stress and apoptosis in neuronal cells. mdpi.comijpsonline.commedchemexpress.com
The anti-osteoporotic effects observed in OVX mice (Section 7.4) may also involve its antioxidant and anti-inflammatory properties, as oxidative stress and inflammation contribute to bone loss. researchgate.net
Challenges and Future Directions in Kukoamine B Research
Optimization of Kukoamine B Synthetic Routes for Scalability
The efficient and scalable synthesis of this compound is a critical challenge for its future development as a therapeutic agent. While KB can be extracted from natural sources, the yield may be a limiting factor for large-scale production researchgate.netresearchgate.net. Developing cost-effective and high-yield synthetic routes is essential to ensure a consistent and sufficient supply of pharmaceutical-grade KB for extensive research and potential clinical use. Optimization efforts should focus on improving reaction efficiency, reducing production costs, and minimizing environmental impact. Statistical optimization techniques, such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN), have shown promise in optimizing extraction processes for other natural compounds and could potentially be applied to KB synthesis researchgate.net.
Development of Novel this compound Analogs with Enhanced Efficacy and Specificity
This compound's diverse biological activities suggest a potential for developing analogs with improved pharmacological profiles. Research into Kukoamine A and its analogs has explored modifications to the spermine (B22157) and dihydrocaffeic acid units to enhance antioxidant and anti-inflammatory activities tandfonline.comresearchgate.net. Future directions involve the rational design and synthesis of novel KB analogs with enhanced potency, specificity towards particular targets, improved pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion), and reduced potential for off-target effects. Structure-activity relationship (SAR) studies are crucial in identifying key structural features responsible for specific activities, guiding the design of more effective and safer compounds. Exploring hybrid molecules combining the pharmacophore of KB with other active moieties could also lead to novel therapeutic agents tandfonline.com.
Comprehensive Characterization of this compound’s Interaction with Biological Systems
A deeper understanding of how this compound interacts with various biological systems is essential. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with enzymes and transporters. While a phase I study in healthy volunteers provided initial pharmacokinetic data, more comprehensive studies are needed to fully characterize its behavior in different physiological and pathological conditions nih.govspringermedizin.de. Understanding its interactions with components of the extracellular matrix and its cellular uptake mechanisms in various cell types is also important for predicting its efficacy and potential side effects. For example, research has shown KB can enhance LPS uptake in murine hepatocytes, suggesting complex interactions with cellular systems involved in clearance and inflammation oncotarget.com.
Advanced Mechanistic Studies on Cellular and Subcellular Targets
Elucidating the precise molecular mechanisms by which this compound exerts its effects at the cellular and subcellular levels is a key challenge. While KB is known to interact with LPS and CpG DNA and inhibit their binding to TLR4 and TLR9 respectively, the downstream signaling pathways modulated by KB require further in-depth investigation nih.govnih.gov. Studies have indicated its involvement in modulating oxidative stress and apoptosis pathways, such as restoring the antioxidant defense system and influencing the Bcl-2/Bax ratio and caspase activity in neuronal cells medchemexpress.comsci-hub.se. Further research is needed to identify all direct and indirect targets of KB, including specific proteins, enzymes, and signaling molecules. Advanced techniques like proteomics, metabolomics, and high-resolution microscopy can provide valuable insights into its cellular impact frontiersin.orgcmro.gov.hk. For instance, metabolomics studies have been used to investigate the anti-diabetic properties of KB and its influence on lipid metabolism and inflammatory markers frontiersin.orgcmro.gov.hk.
Exploration of this compound in Combination Therapies
Given its multifaceted biological activities, exploring the potential of this compound in combination therapies for various diseases is a promising future direction. Combining KB with existing drugs could lead to synergistic effects, allowing for lower doses of individual components and potentially reducing toxicity while enhancing therapeutic outcomes. For sepsis, where KB acts as a dual inhibitor of LPS and CpG DNA, combination with antibiotics or other anti-inflammatory agents could be beneficial nih.govnih.gov. For conditions involving oxidative stress and inflammation, combining KB with other antioxidants or anti-inflammatory compounds might offer improved therapeutic efficacy. Research into combination therapies requires careful evaluation of potential drug interactions and synergistic effects in relevant disease models.
Potential for Drug Repurposing and Novel Therapeutic Applications Beyond Current Indications
The broad spectrum of pharmacological activities reported for this compound suggests its potential for drug repurposing and exploration in novel therapeutic areas beyond its current indications in sepsis, inflammation, and oxidative stress. Its neuroprotective effects could be explored for neurodegenerative diseases medchemexpress.comsci-hub.se. Its impact on adipogenesis inhibition and insulin (B600854) resistance suggests potential in metabolic disorders frontiersin.orgksbmb.or.krjci.org. Further research is needed to systematically screen KB against a wider range of biological targets and disease models to identify new therapeutic applications. High-throughput screening and in silico methods, including deep learning approaches for drug repurposing, could accelerate this process researchgate.netmdpi.com.
Bridging Preclinical Findings to Clinical Translation for this compound-Based Therapeutics
Translating promising preclinical findings of this compound into successful clinical therapies presents significant challenges. These include optimizing formulations for different routes of administration, conducting rigorous clinical trials to establish efficacy and safety in human populations, and identifying appropriate biomarkers to monitor treatment response. While a phase I study has assessed the safety and pharmacokinetics of intravenous KB in healthy volunteers, further clinical trials are necessary to evaluate its efficacy in specific patient populations and determine optimal dosing regimens nih.govspringermedizin.defrontiersin.org. Addressing the differences between preclinical models and human physiology is crucial for improving the translatability of research findings mdpi.com. Collaborative efforts between academic institutions and pharmaceutical companies are essential to navigate the complex process of drug development and regulatory approval.
Q & A
Q. What molecular mechanisms underlie Kukoamine B’s anti-inflammatory properties?
this compound (KB) acts as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, two pathogen-associated molecular patterns (PAMPs) that trigger sepsis. Its binding affinities (Kd = 1.24 µM for LPS; 0.66 µM for CpG DNA) were quantified via biosensor technology and neutralization assays . KB selectively blocks LPS/CpG-induced proinflammatory signaling (e.g., TNF-α, IL-6) in RAW264.7 macrophages without affecting cell viability, as shown in Western blot analyses of IκB-α degradation . Methodologically, researchers should employ cellular assays measuring cytokine suppression (ELISA) and pathway inhibition (e.g., TLR4/NF-κB) to validate these mechanisms.
Q. What experimental models are suitable for studying KB’s metabolic effects?
High-fat/high-fructose (HFDFr)-fed rats are a validated model for assessing KB’s antidiabetic and anti-obesity effects. In this model, KB (25–50 mg/kg) administered over 4–10 weeks reduces insulin resistance, hepatic lipid accumulation, and oxidative stress markers (MDA, SOD, GSH-Px). Researchers should pair histopathological liver analysis with biochemical assays (e.g., fasting glucose, lipid profiling) to quantify metabolic improvements .
Q. How is KB’s antioxidant activity evaluated in vitro?
KB’s antioxidant capacity is tested via assays such as DPPH•-scavenging, Fe²⁺-chelating, and Fenton-damage repair in bone marrow-derived mesenchymal stem cells (bmMSCs). For example, in Fe²⁺-chelating assays, KB exhibits greater UV-Vis absorption than its isomer Kukoamine A, indicating superior metal-binding activity. Researchers should use LC-ESI-MS/MS to identify radical-adduct-formation (RAF) peaks (e.g., m/z 922) and MTT assays to confirm cytoprotection at 56.5–188.4 µM .
Advanced Research Questions
Q. How does positional isomerism influence the bioactivity of this compound versus Kukoamine A?
KB’s cytoprotective superiority over Kukoamine A arises from structural differences in phenolic polyamine conjugation. In comparative studies, KB shows lower IC₅₀ values in PTIO•-scavenging (pH-dependent), Cu²⁺-reducing, and •OH-neutralizing assays. Methodologically, researchers should leverage HPLC-ESI-MS/MS to track RAF intermediates and MTT viability assays in Fenton-damaged bmMSCs. The positional isomer effect also explains KB’s enhanced Fe²⁺-chelation, validated via UV-Vis spectroscopy .
Q. What pharmacokinetic (PK) strategies optimize KB dosing in sepsis patients?
Population PK modeling (PopPK) from Phase IIa trials (n=30 sepsis patients) supports fixed dosing (0.06–0.24 mg/kg) over weight-based regimens. Covariate analysis identified body weight and organ dysfunction as key variables affecting KB clearance. Researchers should use nonlinear mixed-effects modeling (e.g., NONMEM) to simulate exposure-response relationships and validate dosing in multi-center trials .
Q. How can metabolite profiling improve KB’s therapeutic characterization?
A triple-quadrupole linear ion trap (Q-TRAP) LC-MS/MS method identified 12 KB metabolites in Lycii Cortex, including spermidine/spermine backbones conjugated with dihydrocaffeoyls. The multiple ion monitoring triggered enhanced product ion scan (MIM-EPI) technique is critical for detecting low-abundance metabolites. Researchers should apply this approach to map KB’s metabolic pathways and assess bioactivity of derivatives .
Q. What experimental discrepancies exist in KB’s TLR4-independent LPS uptake?
While KB inhibits LPS/CpG-induced inflammation, it promotes TLR4-independent LPS internalization in murine hepatocytes, a paradoxical effect observed via fluorescence-labeled LPS tracking. Researchers must reconcile this by contextualizing cell-type-specific responses (e.g., Kupffer vs. parenchymal cells) and evaluating downstream outcomes (e.g., endotoxin neutralization vs. metabolic detoxification) .
Methodological Considerations
Q. What assays resolve contradictions in KB’s pH-dependent scavenging activity?
KB’s PTIO•-scavenging IC₅₀ varies with pH (e.g., higher activity at acidic vs. neutral conditions). To address this, researchers should standardize buffer conditions across assays and use stopped-flow spectroscopy to measure reaction kinetics. Comparative studies with synthetic analogs can further elucidate structure-activity relationships .
Q. How to design a robust sepsis model for KB efficacy testing?
Combine LPS/CpG-challenged mice with cecal ligation and puncture (CLP) to mimic polymicrobial sepsis. Endpoints should include survival rates, plasma cytokine levels (e.g., TNF-α via ELISA), and bacterial load quantification. Dose-ranging studies (0.06–0.48 mg/kg) from Phase I trials in healthy subjects can inform safety margins .
Q. What analytical techniques validate KB’s purity and stability in formulations?
High-resolution LC-MS (≥98% purity) and stability-indicating assays (e.g., forced degradation under heat/light) are essential. For preclinical studies, ensure KB mesylate salts (e.g., T7026L) are stored at -85°C to prevent Schiff base formation with aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
